molecular formula C12H7BrClNO3 B12017319 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene CAS No. 355808-90-1

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

Cat. No.: B12017319
CAS No.: 355808-90-1
M. Wt: 328.54 g/mol
InChI Key: OJCPNNLSNDNXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromophenoxy group, a chloro group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene typically involves the reaction of 4-bromophenol with 2-chloro-4-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted benzene ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Phenoxy Compounds: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the chloro-substituted benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Comparison with Similar Compounds

    4-Bromophenol: Shares the bromophenoxy group but lacks the chloro and nitro groups.

    2-Chloro-4-nitroaniline: Contains the chloro and nitro groups but lacks the bromophenoxy group.

    4-Nitrophenol: Contains the nitro group but lacks the bromophenoxy and chloro groups.

Uniqueness: 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is unique due to the combination of the bromophenoxy, chloro, and nitro groups on a single benzene ring

Properties

CAS No.

355808-90-1

Molecular Formula

C12H7BrClNO3

Molecular Weight

328.54 g/mol

IUPAC Name

1-(4-bromophenoxy)-2-chloro-4-nitrobenzene

InChI

InChI=1S/C12H7BrClNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H

InChI Key

OJCPNNLSNDNXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.